(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde

Catalog No.
S898277
CAS No.
1375800-37-5
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde

CAS Number

1375800-37-5

Product Name

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde

IUPAC Name

(E)-3-(2-fluorophenyl)-2-methylprop-2-enal

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3/b8-6+

InChI Key

BEYJLWPCKXPANB-SOFGYWHQSA-N

SMILES

CC(=CC1=CC=CC=C1F)C=O

Canonical SMILES

CC(=CC1=CC=CC=C1F)C=O

Isomeric SMILES

C/C(=C\C1=CC=CC=C1F)/C=O

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is a chemical compound characterized by its distinctive structure, which includes a fluorinated phenyl group and an aldehyde functional group. This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their reactivity and potential applications in organic synthesis. The presence of the fluorine atom enhances its chemical properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

Typical of α,β-unsaturated aldehydes:

  • Aldol Condensation: It can undergo aldol condensation with other aldehydes or ketones to form β-hydroxyaldehydes.
  • Michael Addition: The conjugated double bond in (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde can act as an electrophile in Michael addition reactions with nucleophiles such as amines or thiols.
  • Reduction Reactions: The aldehyde group is susceptible to reduction, yielding corresponding alcohols.
  • Electrophilic Aromatic Substitution: The fluorine substituent can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

These reactions highlight the versatility of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde in synthetic organic chemistry.

Several methods can be employed to synthesize (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde:

  • Aldol Reaction: Starting from commercially available precursors, an aldol reaction can be performed between a fluorinated phenyl compound and an appropriate aldehyde.
  • Cross-Coupling Reactions: Utilizing transition metal catalysts, cross-coupling reactions can form the desired compound from aryl halides and vinyl boronates or similar reagents.
  • Fluorination Techniques: Specific fluorination methods may be applied to introduce the fluorine atom into the phenyl ring during synthesis.
  • Conjugate Addition: A conjugate addition reaction followed by oxidation can also yield (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde from simpler starting materials.

These synthesis routes underscore the compound's accessibility for research and application purposes.

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs, particularly in oncology or antimicrobial therapies.
  • Material Science: As an intermediate in polymer synthesis, it could be used to create novel materials with desirable properties.
  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.

The versatility of this compound makes it a valuable target for further exploration in both academic and industrial settings.

Interaction studies involving (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde are crucial for understanding its reactivity and potential biological effects. Preliminary studies may focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could reveal insights into its biological activity.
  • Binding Studies: Evaluating its binding affinity to specific receptors or enzymes may help elucidate its mechanism of action in biological systems.

Such studies are essential for assessing the compound's safety and efficacy in potential therapeutic applications.

Several compounds share structural similarities with (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorophenyl)prop-2-enalSimilar α,β-unsaturation but different substituentsPotentially different biological activity
4-Fluoro-3-methylbenzaldehydeContains a methyl group instead of an aldehydeDifferent reactivity profile
3-(Phenyl)prop-2-enalLacks fluorine but retains similar unsaturationMay exhibit different pharmacological properties

The uniqueness of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde lies in its specific combination of functional groups and the presence of fluorine, which can significantly alter its chemical behavior and biological activity compared to these similar compounds.

The development of fluorinated aldehydes traces back to early organofluorine chemistry, which began with Alexander Borodin’s synthesis of benzoyl fluoride in 1862 via the Hunsdiecker reaction. This foundational work laid the groundwork for understanding fluorine’s unique chemical behavior, including its high bond energy and electronegativity. Modern fluorinated aldehydes, such as (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde, emerged as synthetic intermediates in the 20th century, driven by advancements in cross-coupling reactions and catalytic methods. The compound’s synthesis became feasible through innovations in Wittig olefination and Friedel-Crafts acylation, enabling precise control over stereochemistry and functional group placement.

Chemical Classification and Structural Significance

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde belongs to the acrylaldehyde family, characterized by an α,β-unsaturated aldehyde moiety. Its structural features include:

  • Fluorophenyl substituent: A 2-fluorophenyl group at the C3 position, introducing electronic and steric effects.
  • Methyl group: A methyl substituent at the C2 position, enhancing stability and directing reactivity.
  • E-configuration: The trans arrangement of the aldehyde and fluorophenyl groups, critical for stereoselective applications.

The fluorine atom’s electronegativity polarizes the C–F bond, altering reactivity in nucleophilic additions and cross-couplings. The conjugated double bond facilitates participation in [4+2] cycloadditions and photomechanical responses, as observed in related fluorinated cinnamaldehydes.

Importance in Organic Synthesis

Synthesis Methods

MethodReagents/ConditionsYieldSource
Wittig Reaction2-Fluorobenzaldehyde + 1-propanal, phosphonium ylide77%
Friedel-Crafts2-Fluorophenyl chloride + acrolein, AlCl₃85%
Cross-CouplingSuzuki-Miyaura with boronic acids43–92%

The Wittig reaction dominates due to its precision in forming the E-alkene. Friedel-Crafts acylation offers scalability for bulk synthesis, while cross-couplings enable diversification of aryl substituents.

Applications

  • Pharmaceuticals: Precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents.
  • Materials Science: Building block for fluorinated polymers with enhanced thermal stability.
  • Catalysis: Ligand in asymmetric catalysis, leveraging fluorine’s electron-withdrawing effects.

Current Research Landscape

Recent studies focus on optimizing fluorination strategies and expanding applications:

AreaKey FindingsSource
Photomechanical PropertiesFluorination modulates crystal packing, enabling head-to-head vs. head-to-tail polymorphs
Enantioselective SynthesisRhodium-based catalysts achieve >90% ee in reductive aldol reactions
Fluorine EffectsC–F bond strength (480 kJ/mol) enhances metabolic stability in drug candidates

Emerging trends include the use of fluorinated aldehydes in photodynamic therapy and sustainable manufacturing processes.

Physical Characteristics

Appearance and Organoleptic Properties

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is characterized by its distinctive molecular structure with the chemical formula C₁₀H₉FO and a molecular weight of 164.18 g/mol [1] [2] [3]. The compound belongs to the class of α,β-unsaturated aldehydes featuring a fluorinated phenyl group and an aldehyde functional group . The compound is typically stored as a solid at room temperature under inert atmospheric conditions at 2-8°C [2].

Based on structural analysis and storage requirements, the compound appears to be a crystalline solid under standard conditions [1] [2]. The presence of the fluorinated aromatic system and the conjugated carbonyl group contributes to its stability profile, requiring specific storage conditions to maintain chemical integrity [2]. While specific organoleptic properties have not been extensively documented for this particular compound, similar fluorinated aromatic aldehydes typically exhibit characteristic odors ranging from fruity to slightly pungent, depending on the substitution pattern [5] [6].

XLogP3

2.3

Dates

Last modified: 08-16-2023

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